3-Bromo-4,5-diethoxybenzoic acid
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Overview
Description
3-Bromo-4,5-diethoxybenzoic acid is an organic compound with the molecular formula C11H13BrO4 and a molecular weight of 289.13 g/mol . It is a derivative of benzoic acid, featuring bromine and ethoxy groups attached to the benzene ring. This compound is primarily used in research settings and has various applications in chemistry and biology.
Mechanism of Action
Target of Action
Benzoic acid derivatives are often involved in a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of “3-Bromo-4,5-diethoxybenzoic acid”. Benzoic acid derivatives often work by interacting with enzymes or receptors in the body, altering their function .
Biochemical Pathways
Benzoic acid derivatives can participate in a variety of biochemical reactions, depending on their specific functional groups .
Result of Action
Without specific studies, it’s hard to determine the exact molecular and cellular effects of “this compound”. Benzoic acid derivatives can have a variety of effects, depending on their specific functional groups and the cells or tissues they interact with .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can participate in various biochemical reactions . They can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Molecular Mechanism
It is known that benzoic acid derivatives can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5-diethoxybenzoic acid typically involves the bromination of 4,5-diethoxybenzoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5-diethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the ethoxy groups.
Reduction Reactions: Products include the hydrogenated form of the original compound.
Scientific Research Applications
3-Bromo-4,5-diethoxybenzoic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4,5-dimethoxybenzoic acid: Similar structure but with methoxy groups instead of ethoxy groups.
4-Bromo-3,5-dimethoxybenzoic acid: Bromine and methoxy groups are positioned differently on the benzene ring
Uniqueness
3-Bromo-4,5-diethoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethoxy groups instead of methoxy groups can influence its reactivity and interactions with biological targets, making it valuable for specific research applications .
Properties
IUPAC Name |
3-bromo-4,5-diethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-3-15-9-6-7(11(13)14)5-8(12)10(9)16-4-2/h5-6H,3-4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNPMOZAIFPDHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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